molecular formula C26H34O4 B14643497 4-Hexylphenyl 4-(heptanoyloxy)benzoate CAS No. 52811-85-5

4-Hexylphenyl 4-(heptanoyloxy)benzoate

Cat. No.: B14643497
CAS No.: 52811-85-5
M. Wt: 410.5 g/mol
InChI Key: OSMFQBFKCUPASS-UHFFFAOYSA-N
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Description

4-Hexylphenyl 4-(heptanoyloxy)benzoate is an organic compound with the molecular formula C26H34O3 It is a type of ester formed from the reaction between 4-hexylphenol and 4-(heptanoyloxy)benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexylphenyl 4-(heptanoyloxy)benzoate typically involves the esterification reaction between 4-hexylphenol and 4-(heptanoyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Hexylphenyl 4-(heptanoyloxy)benzoate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-hexylphenol and 4-(heptanoyloxy)benzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 4-Hexylphenol and 4-(heptanoyloxy)benzoic acid.

    Reduction: 4-Hexylphenyl 4-(heptanol)benzoate.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

4-Hexylphenyl 4-(heptanoyloxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hexylphenyl 4-(heptanoyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological systems. The aromatic ring and alkyl chains may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hexylphenyl 4-(pentanoyloxy)benzoate
  • 4-Hexylphenyl 4-(butanoyloxy)benzoate
  • 4-Hexylphenyl 4-(octanoyloxy)benzoate

Comparison

Compared to similar compounds, 4-Hexylphenyl 4-(heptanoyloxy)benzoate exhibits unique properties due to the specific length of its alkyl chains. This affects its solubility, reactivity, and interactions with other molecules. The heptanoyloxy group provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications in different fields.

Properties

CAS No.

52811-85-5

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

(4-hexylphenyl) 4-heptanoyloxybenzoate

InChI

InChI=1S/C26H34O4/c1-3-5-7-9-11-21-13-17-24(18-14-21)30-26(28)22-15-19-23(20-16-22)29-25(27)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3

InChI Key

OSMFQBFKCUPASS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCCC

Origin of Product

United States

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